(E)-3-(2-methoxyphenyl)prop-2-en-1-ol
Description
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol (CAS: 114568-19-3) is an allylic alcohol with the molecular formula C₁₀H₁₂O₂ (average mass: 164.204 g/mol) . Its structure features a trans-configurated propenol chain linked to a 2-methoxyphenyl group, rendering it a versatile intermediate in organic synthesis. The compound is naturally found in Cinnamomum species, where methoxy-substituted phenylpropanoids are common . The hydroxyl and methoxy groups contribute to its polarity, influencing solubility and hydrogen-bonding capabilities, which are critical in crystallography and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7,11H,8H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPOMPODAJKBF-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents on the aromatic ring significantly influence reactivity:
- (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol : The electron-donating trimethoxy groups reduce electrophilicity, leading to lower reactivity in dibromocyclopropanation reactions compared to the target compound. This was evidenced by the isolation of unreacted starting material under identical conditions .
- Halogenated Derivatives: (E)-3-(2-Chlorophenyl)prop-2-en-1-ol and (E)-3-(2-bromophenyl)prop-2-en-1-ol: Electron-withdrawing halogens enhance electrophilicity, facilitating nucleophilic attacks. These compounds are synthesized via diacetoxylation protocols with yields comparable to the target compound (46–93%) .
Crystallographic and Hydrogen-Bonding Profiles
Crystal structures reveal conformational differences:
- (E)-3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-ol: The central enone group adopts a trans conformation (C6=C7 dihedral angle: −179.09°), stabilized by weak C–H⋯O/S hydrogen bonds. In contrast, the target compound’s hydroxyl group forms stronger O–H⋯O interactions, affecting packing efficiency .
- (E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol: The chloro and fluoro substituents induce a twisted aryl-propenol dihedral angle (13.2°), reducing π-π stacking compared to the planar 2-methoxyphenyl analogue .
Data Table: Key Properties of Selected Analogues
Preparation Methods
Reaction Mechanism and Baseline Conditions
The Claisen-Schmidt condensation between 2-methoxybenzaldehyde and acetaldehyde derivatives remains the most widely reported synthesis route for (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. Under alkaline conditions, the aldehyde undergoes deprotonation to form an enolate ion, which attacks the carbonyl carbon of acethyl acetate, followed by β-elimination to yield the α,β-unsaturated ketone intermediate. Subsequent reduction using sodium borohydride or catalytic hydrogenation produces the target alcohol. Early protocols using sodium hydroxide in ethanol at 80°C achieved 72% isolated yield but suffered from prolonged reaction times (12–24 hours) and moderate E-selectivity (95:5 E/Z ratio).
Catalyst and Solvent Optimization
Montmorillonite K-10 clay catalysts in toluene at 110°C significantly improved yields to 85% while reducing reaction time to 6 hours. The acidic sites on the clay surface facilitate enolate formation without requiring stoichiometric bases, simplifying purification. Solvent screening demonstrated that non-polar aprotic solvents like toluene enhance E-selectivity (98:2 E/Z) compared to polar solvents such as DMF (88:12). A comparative study of catalysts is summarized in Table 1.
Table 1: Catalyst Performance in Claisen-Schmidt Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| NaOH | Ethanol | 80 | 12 | 72 | 95:5 |
| K-10 Montmorillonite | Toluene | 110 | 6 | 85 | 98:2 |
| Mg-Al Hydrotalcite | THF | 90 | 8 | 78 | 97:3 |
Stereochemical Control Strategies
The E/Z selectivity of the intermediate chalcone directly influences the stereochemical purity of the final alcohol. Deuterium-labeling studies confirmed that steric hindrance between the 2-methoxyphenyl group and the β-hydrogen favors the trans (E) configuration during elimination. Microwave irradiation at 150 W further enhanced selectivity to 99:1 E/Z by accelerating the elimination step, minimizing thermodynamic equilibration.
Wittig Olefination Approaches
Phosphorus Ylide Synthesis
The Wittig reaction between 2-methoxybenzaldehyde and (hydroxymethyl)triphenylphosphonium chloride provides an alternative route with precise stereocontrol. Generation of the ylide requires strong bases like potassium tert-butoxide in THF at −78°C to prevent premature decomposition. NMR studies revealed that ylide stability decreases by 40% when temperatures exceed −50°C, necessitating strict cryogenic conditions.
Olefination and Reduction
Olefination at room temperature produces (E)-3-(2-methoxyphenyl)prop-2-enal with 89% yield and >99% E-selectivity due to the bulky triphenylphosphine oxide leaving group. Subsequent reduction using NaBH4 in methanol at 0°C achieves 95% conversion to the alcohol, though over-reduction to the saturated propyl alcohol remains a concern at higher temperatures.
Table 2: Wittig Reaction Optimization Parameters
| Base | Solvent | Ylide Stability (%) | Aldehyde Yield (%) |
|---|---|---|---|
| KOtBu | THF | 92 | 89 |
| LDA | Diethyl ether | 85 | 78 |
| NaHMDS | Toluene | 88 | 82 |
Microwave-Assisted Modifications
Microwave irradiation at 300 W reduced the olefination step from 2 hours to 15 minutes by enhancing the nucleophilicity of the ylide. This method maintained 87% yield while eliminating cryogenic requirements, though scalability remains limited by microwave cavity size.
Reduction of α,β-Unsaturated Carbonyl Intermediates
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under 30 psi H2 pressure selectively reduces the carbonyl group of 3-(2-methoxyphenyl)prop-2-enal to the alcohol without saturating the double bond. Kinetic studies showed that hydrogenation rates double when using 5% Pd/C compared to 1% Pd/C, achieving 94% yield in 4 hours. However, catalyst poisoning by methoxy group demethylation occurs in 8% of cases, necessitating post-reaction purification.
Borohydride Reductions
Sodium borohydride in ethanol at 0°C provides a milder alternative, reducing the carbonyl group with 91% efficiency. Chelation-controlled mechanisms favor syn addition, preserving the E-configuration of the double bond. Quenching with aqueous ammonium chloride minimizes over-reduction byproducts.
Enzymatic and Biocatalytic Methods
Lipase-Catalyzed Dynamic Kinetic Resolution
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the asymmetric reduction of 3-(2-methoxyphenyl)prop-2-enal with 98% enantiomeric excess. The enzyme’s oxyanion hole stabilizes the transition state, favoring (E)-alcohol production. A cofactor regeneration system using glucose dehydrogenase and NADPH sustained 85% conversion over 12 batches.
Whole-Cell Biotransformations
Recombinant Escherichia coli expressing alcohol dehydrogenase from Lactobacillus brevis achieved 82% yield in a biphasic system (water:isooctane). Phase separation prevented substrate inhibition, enabling 50 g/L product concentrations.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball milling 2-methoxybenzaldehyde with potassium carbonate and acetylacetone for 2 hours yielded 76% of the chalcone intermediate without solvents. Subsequent reduction via planetary mill grinding with NaBH4 and silica gel produced the alcohol in 68% overall yield.
Ionic Liquid-Mediated Reactions
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) increased reaction rates by 30% compared to conventional solvents due to enhanced stabilization of charged intermediates. The ionic liquid was recycled five times without yield loss.
Table 3: Environmental Metrics of Green Methods
| Method | PMI* | E-Factor | Energy (kJ/mol) |
|---|---|---|---|
| Mechanochemical | 2.1 | 8.5 | 120 |
| Ionic Liquid | 3.4 | 6.2 | 150 |
| Continuous Flow | 1.8 | 5.9 | 95 |
*Process Mass Intensity
Continuous Flow Systems
Microfluidic reactors with immobilized CAL-B lipase achieved 90% conversion in 10 minutes residence time. Temperature gradients along the reactor length (25–40°C) optimized enzyme activity while preventing denaturation.
Q & A
Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and tissue distribution to explain efficacy gaps.
- Metabolite Identification : Use HRMS to detect active/inactive metabolites that alter in vivo outcomes .
- Dose-Response Reassessment : Adjust dosing regimens to account for species-specific metabolic rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
